molecular formula C14H17N3O2 B213548 1-ethyl-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-carboxamide

1-ethyl-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-carboxamide

Cat. No. B213548
M. Wt: 259.3 g/mol
InChI Key: QUHSRSDNRKCIFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-carboxamide, also known as EPMC, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields. EPMC is a pyrazole derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-carboxamide is not fully understood. However, studies have shown that 1-ethyl-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-carboxamide may act by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) that are involved in the inflammatory response. 1-ethyl-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-carboxamide may also have an antioxidant effect by scavenging free radicals.
Biochemical and Physiological Effects:
1-ethyl-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and LOX enzymes. 1-ethyl-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-carboxamide has also been shown to have anti-tumor properties by inducing apoptosis (programmed cell death) in cancer cells. Additionally, 1-ethyl-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-ethyl-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-carboxamide in lab experiments is its synthetic nature, which allows for easy and reproducible synthesis. 1-ethyl-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-carboxamide has also been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using 1-ethyl-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-carboxamide is its limited solubility in aqueous solutions, which may affect its bioavailability.

Future Directions

There are several future directions for the study of 1-ethyl-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-carboxamide. One direction is to further investigate its anti-inflammatory and anti-tumor properties and explore its potential use in the treatment of inflammatory and cancerous diseases. Another direction is to study its neuroprotective effects and potential use in the treatment of neurological disorders. Additionally, further studies can be done to optimize the synthesis of 1-ethyl-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-carboxamide and improve its solubility in aqueous solutions.

Synthesis Methods

1-ethyl-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-carboxamide can be synthesized using different methods. One of the methods involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid with 2-methoxy-5-methylphenylhydrazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with ethyl chloroformate to yield 1-ethyl-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-carboxamide.

Scientific Research Applications

1-ethyl-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-carboxamide has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-oxidant properties. 1-ethyl-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-carboxamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

1-ethyl-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-carboxamide

Molecular Formula

C14H17N3O2

Molecular Weight

259.3 g/mol

IUPAC Name

1-ethyl-N-(2-methoxy-5-methylphenyl)pyrazole-4-carboxamide

InChI

InChI=1S/C14H17N3O2/c1-4-17-9-11(8-15-17)14(18)16-12-7-10(2)5-6-13(12)19-3/h5-9H,4H2,1-3H3,(H,16,18)

InChI Key

QUHSRSDNRKCIFE-UHFFFAOYSA-N

SMILES

CCN1C=C(C=N1)C(=O)NC2=C(C=CC(=C2)C)OC

Canonical SMILES

CCN1C=C(C=N1)C(=O)NC2=C(C=CC(=C2)C)OC

Origin of Product

United States

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